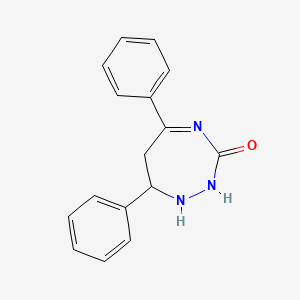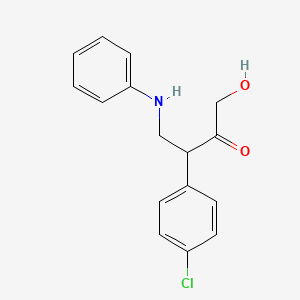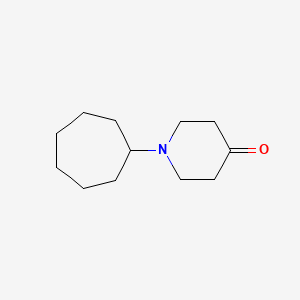![molecular formula C44H80INO4 B12608151 1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide CAS No. 648880-85-7](/img/structure/B12608151.png)
1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide is a pyridinium salt with a complex structure It is characterized by the presence of long octadecyloxycarbonyl chains attached to the pyridinium ring
Vorbereitungsmethoden
The synthesis of 1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide typically involves the nucleophilic substitution of bromine with pyridine or substituted pyridines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the iodide ion. Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol and maintaining specific temperature and pH conditions. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination polymers and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide involves its interaction with molecular targets through ionic and covalent bonding. The long octadecyloxycarbonyl chains may facilitate interactions with lipid membranes, enhancing its ability to penetrate cells and exert its effects. The pathways involved depend on the specific application and the biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide include other pyridinium salts such as methylpyridinium . These compounds share a pyridinium core but differ in the substituents attached to the ring. The uniqueness of this compound lies in its long alkyl chains, which impart distinct physical and chemical properties.
Eigenschaften
CAS-Nummer |
648880-85-7 |
|---|---|
Molekularformel |
C44H80INO4 |
Molekulargewicht |
814.0 g/mol |
IUPAC-Name |
dioctadecyl 1-methylpyridin-1-ium-3,5-dicarboxylate;iodide |
InChI |
InChI=1S/C44H80NO4.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-48-43(46)41-38-42(40-45(3)39-41)44(47)49-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h38-40H,4-37H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AAPMZMUXBMDFEU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C[N+](=C1)C)C(=O)OCCCCCCCCCCCCCCCCCC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)


![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B12608080.png)

![1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)-](/img/structure/B12608086.png)

![6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608090.png)
![2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12608098.png)

![Naphthalene, 2-[(4-bromophenyl)sulfonyl]-](/img/structure/B12608125.png)



